molecular formula C11H20O2 B3305916 5,6-Undecadiene-4,8-diol CAS No. 925-45-1

5,6-Undecadiene-4,8-diol

Cat. No.: B3305916
CAS No.: 925-45-1
M. Wt: 184.27 g/mol
InChI Key: QALRGIBYODSRDQ-UHFFFAOYSA-N
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Description

5,6-Undecadiene-4,8-diol is an organic compound with the molecular formula C11H20O2 It is characterized by the presence of two hydroxyl groups and two double bonds within its undecadiene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Undecadiene-4,8-diol typically involves the dihydroxylation of undecadiene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale dihydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Undecadiene-4,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds can be reduced to form saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace hydroxyl groups with halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of undecane derivatives.

    Substitution: Formation of halogenated undecadiene derivatives.

Scientific Research Applications

5,6-Undecadiene-4,8-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Undecadiene-4,8-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bonds may participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Decadiene-4,8-diol: Similar structure but with different positioning of double bonds.

    5,6-Dodecadiene-4,8-diol: Longer carbon chain with similar functional groups.

    5,6-Nonadiene-4,8-diol: Shorter carbon chain with similar functional groups.

Properties

InChI

InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h8-13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALRGIBYODSRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C=CC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10701713
Record name Undeca-5,6-diene-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-45-1
Record name Undeca-5,6-diene-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10701713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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